REACTION_CXSMILES
|
[C:1]1([S:7]Cl)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[OH:10][C:11]1[CH:16]=[C:15]([CH3:17])[O:14][C:13](=[O:18])[CH:12]=1.[Cl-].[Na+]>C1C=CC=CC=1>[OH:10][C:11]1[CH:16]=[C:15]([CH3:17])[O:14][C:13](=[O:18])[C:12]=1[S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,^1:8|
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(OC(=C1)C)=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained at 25°-27°C.
|
Type
|
TEMPERATURE
|
Details
|
with cooling during the addition
|
Type
|
TEMPERATURE
|
Details
|
then the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The benzene was removed by distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with water (100 ml.)
|
Type
|
CUSTOM
|
Details
|
to remove the by-product sodium chloride
|
Type
|
CUSTOM
|
Details
|
The crude product was removed by filtration, 10.9 g
|
Type
|
CUSTOM
|
Details
|
158°-163°C., 93 percent yield
|
Type
|
CUSTOM
|
Details
|
A portion was recrystallized from ethanol, m
|
Type
|
CUSTOM
|
Details
|
164.5°-165.5°C
|
Type
|
CUSTOM
|
Details
|
Evaporation of the aqueous filtrate to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
produced 2.9 g
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(OC(=C1)C)=O)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |